Tris-succinimidyl aminotriacetate

Vue d'ensemble

Description

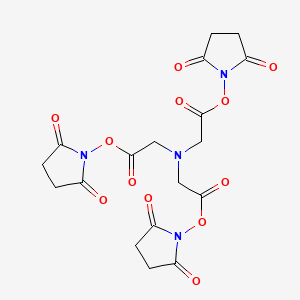

TSAT , also known as tris-(succinimidyl)aminotriacetate , is a novel trifunctional crosslinker. It contains three short spacer arms linked to a central nitrogen atom, with each arm terminating in an amine-reactive NHS-ester group. The reactive groups in TSAT are NHS esters, which specifically target amino groups (primary amines) in biomolecules .

Synthesis Analysis

The synthesis of TSAT involves the combination of succinimidyl groups with aminotriacetic acid. The resulting compound has three NHS-ester reactive sites, making it suitable for crosslinking proteins and other biomolecules. The synthetic process ensures that the spacers maintain an appropriate length for efficient crosslinking .

Molecular Structure Analysis

The chemical structure of TSAT consists of three short spacer arms (approximately 4.2 Å in length) connected to a central nitrogen atom. Each spacer arm terminates in an NHS-ester group. The overall molecular weight of TSAT is 482.36 g/mol .

Chemical Reactions Analysis

TSAT reacts with primary amines (amino groups) at pH 7-9 to form stable amide bonds. Its trifunctional nature allows it to crosslink multiple components, making it useful for protein-protein interactions and the construction of multicomponent aggregates. Importantly, TSAT is non-cleavable, ensuring long-lasting crosslinks .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Preparation of Multicomponent Aggregates

TSAT is utilized in the preparation of multicomponent aggregates due to its trifunctional nature. It can effectively crosslink multiple proteins or other molecules with primary amine groups, facilitating the study of complex molecular assemblies. This application is crucial for understanding the structure and function of multiprotein complexes in cellular processes .

Polymerization of Protein Interactions for Nearest-Neighbor Studies

Researchers use TSAT to polymerize protein interactions, which is essential for nearest-neighbor studies. This helps in mapping the spatial arrangement of proteins within a complex or between different complexes, providing insights into the molecular mechanisms of cellular machinery .

Core Molecule for the Construction of Dendritic Polymers

TSAT serves as a core molecule in the construction of dendritic polymers. Its three reactive NHS-ester groups allow for the controlled growth of dendrimer structures, which have applications in drug delivery, imaging, and as scaffolds for catalysis .

Crosslinking Agent in Bioconjugation

Due to its ability to form stable amide bonds with primary amines, TSAT is a valuable crosslinking agent in bioconjugation techniques. It is used to conjugate various biomolecules, including antibodies, peptides, and drugs, for targeted delivery and diagnostics .

Stabilization of Protein Structure

TSAT is used to stabilize the tertiary and quaternary structures of proteins. By crosslinking specific amino acid residues, researchers can lock proteins in a particular conformation, which is beneficial for structural studies and therapeutic applications .

Immobilization of Enzymes and Other Proteins

The crosslinking capability of TSAT is also applied in the immobilization of enzymes and other proteins onto solid supports. This is particularly useful in creating stable biocatalysts for industrial processes and biosensors for analytical applications .

Modification of Surface Properties

TSAT can modify the surface properties of materials by attaching functional groups that can interact with proteins or other biological molecules. This application is significant in the development of biomaterials and medical devices .

Study of Protein-Protein Interactions

Finally, TSAT is instrumental in studying protein-protein interactions. By crosslinking interacting proteins, it allows for the identification and characterization of interaction interfaces, which is vital for drug discovery and understanding disease mechanisms .

Mécanisme D'action

Target of Action

Tris-succinimidyl aminotriacetate (TSAT) is a trifunctional crosslinker that primarily targets amino groups (primary amines) . These primary amines are abundant in proteins, making them the primary targets of TSAT.

Mode of Action

TSAT contains three short spacer arms linked to a central nitrogen atom, each ending in an amine-reactive N-hydroxysuccinimide (NHS) ester group . The NHS ester groups react with the primary amines of proteins at pH 7-9 to form stable amide bonds . This reaction allows TSAT to crosslink proteins, creating multicomponent aggregates .

Biochemical Pathways

The exact biochemical pathways affected by TSAT are dependent on the proteins it crosslinks. By crosslinking proteins, TSAT can affect protein-protein interactions and potentially alter the function of the proteins involved . This can lead to changes in various biochemical pathways depending on the proteins targeted.

Pharmacokinetics

It is known that tsat is water-insoluble and must be dissolved first in dimethylformamide (dmf) or dimethyl sulfoxide (dmso) before use . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of TSAT’s action is the formation of stable amide bonds with primary amines, leading to the crosslinking of proteins . This can result in the formation of multicomponent aggregates , polymerization of protein interactions for nearest-neighbor studies , and the construction of dendritic polymers .

Action Environment

The action of TSAT is influenced by the pH of the environment. The NHS ester groups in TSAT react with primary amines at a pH of 7-9 . Therefore, the pH of the environment can influence the efficacy of TSAT. Additionally, TSAT is water-insoluble , so the presence of organic solvents like DMF or DMSO is necessary for its action. The stability of TSAT may also be affected by temperature, as it is recommended to be stored at 4°C .

Safety and Hazards

Orientations Futures

Research on TSAT continues to explore its applications in protein labeling, structural biology, and drug development. Future studies may focus on optimizing its use, exploring new crosslinking strategies, and understanding its behavior in complex biological systems .

For further details and recent literature references, refer to the Crosslinker Application Guide .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[bis[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O12/c23-10-1-2-11(24)20(10)32-16(29)7-19(8-17(30)33-21-12(25)3-4-13(21)26)9-18(31)34-22-14(27)5-6-15(22)28/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIJYHIEQLQITN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN(CC(=O)ON2C(=O)CCC2=O)CC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399961 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401514-72-5 | |

| Record name | Tri(N-succinimidyl) nitrilotriacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrilotriacetic acid tri(N-succinimidyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tris-succinimidyl aminotriacetate acts as a triplex "hand" coupling reagent, efficiently conjugating molecules. For instance, it facilitates the binding of doxorubicin to bacterial magnetic nanoparticles, significantly enhancing drug loading compared to dual-functional linkers []. This conjugation enables targeted drug delivery to tumor cells, as demonstrated with c(RGDyK)-coupled superparamagnetic iron oxide nanoparticles loaded with doxorubicin [].

ANone: Tris-succinimidyl aminotriacetate proves valuable in several research areas:

- Hydrogel Development: It enables the chemical cross-linking of genetically engineered elastin-like polypeptides, leading to the formation of hydrogels with tunable stiffness and mechanical properties [].

- Targeted Drug Delivery: Its ability to conjugate molecules facilitates the development of targeted drug delivery systems, such as doxorubicin-loaded magnetic nanoparticles for cancer treatment [, ].

- Radiolabeling: Tris-succinimidyl aminotriacetate allows for the radiolabeling of peptides, enabling the study of receptor targeting in vivo. This is exemplified by its use in labeling a peptidomimetic integrin α_vß_3 antagonist with ^99mTc for tumor imaging [].

ANone: While a powerful tool, Tris-succinimidyl aminotriacetate presents limitations:

- Stability: Its limited stability in specific solutions necessitates careful consideration of experimental conditions and timeframes [].

- Rapid Hepatobiliary Uptake: In certain applications, rapid clearance through the hepatobiliary system can hinder its effectiveness, as observed with the ^99mTc-labeled integrin antagonist [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![17-acetyl-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1230718.png)

![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)

![2-[4-[3-[3-Hydroxy-4-(2-oxoethyl)-2-propylphenoxy]propoxy]phenoxy]acetic acid](/img/structure/B1230723.png)